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molecular formula C17H18Si B8668026 ([1,1'-Biphenyl]-3-ylethynyl)trimethylsilane CAS No. 918540-87-1

([1,1'-Biphenyl]-3-ylethynyl)trimethylsilane

Cat. No. B8668026
M. Wt: 250.41 g/mol
InChI Key: LHQFWIGRLZMKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452885B2

Procedure details

To a solution of (1,1′-biphenyl-3-ylethynyl)(trimethyl)silane (4.74 g, 18.96) in 1/1 EtOH/CH2Cl2 (60 mL) is added Cs2CO3 (6.78 g, 20.85 mmol) at room temperature. After stirring for 1 h, the insoluble material is filtered off and the filtrate is concentrated. The crude material is purified by chromatography (silica gel, 100% hexane) to give the title compound (3.07 g, 91%) as an oil. MS (+) EI: 178 M+.
Quantity
4.74 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6.78 g
Type
reactant
Reaction Step One
Name
EtOH CH2Cl2
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][CH:4]=[C:3]([C:7]#[C:8][Si](C)(C)C)[CH:2]=1.C([O-])([O-])=O.[Cs+].[Cs+]>CCO.C(Cl)Cl>[C:7]([C:3]1[CH:2]=[C:1]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][CH:4]=1)#[CH:8] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
4.74 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C#C[Si](C)(C)C)C1=CC=CC=C1
Name
Cs2CO3
Quantity
6.78 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
EtOH CH2Cl2
Quantity
60 mL
Type
solvent
Smiles
CCO.C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insoluble material is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The crude material is purified by chromatography (silica gel, 100% hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#C)C=1C=C(C=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.07 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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